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Compound of Interest

Compound Name: 6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for the

heterocyclic compound 6-Methoxy-3-methylbenzofuran. Designed for researchers, scientists,

and professionals in drug development, this document offers an in-depth exploration of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. The structural elucidation of such molecules is paramount in synthetic

chemistry and medicinal research, where unambiguous identification is the bedrock of further

investigation. This guide moves beyond a simple data repository to explain the causal

relationships behind the observed spectral features, ensuring a deeper understanding of the

molecule's electronic and structural properties.

Introduction to 6-Methoxy-3-methylbenzofuran: A
Privileged Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of

biological activities. The specific substitution pattern of 6-Methoxy-3-methylbenzofuran
imparts unique physicochemical properties that are of significant interest in the development of

novel therapeutic agents. Accurate and thorough characterization of this molecule is the critical

first step in its journey from a laboratory curiosity to a potential pharmaceutical lead.

Spectroscopic techniques provide a powerful and non-destructive means to achieve this,

offering a detailed fingerprint of the molecule's atomic and electronic structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the

structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of

atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights

into the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 6-Methoxy-3-methylbenzofuran is predicted to exhibit distinct

signals corresponding to the aromatic, methoxy, and methyl protons. The chemical shifts are

influenced by the electron-donating methoxy group and the heterocyclic furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Methoxy-3-methylbenzofuran

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.2 - 7.3 Quartet (q) ~1.1

H-7 ~7.3 - 7.4 Doublet (d) ~8.5

H-4 ~6.9 - 7.0 Doublet (d) ~2.2

H-5 ~6.8 - 6.9
Doublet of Doublets

(dd)
~8.5, ~2.2

OCH₃ ~3.8 - 3.9 Singlet (s) -

CH₃ ~2.2 - 2.3 Doublet (d) ~1.1

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the

aromatic region (δ 6.5-8.0 ppm). H-7, being adjacent to the electron-donating oxygen of the

furan ring, is expected to be the most downfield of the aromatic protons. H-4 will likely

appear as a doublet due to coupling with H-5, and H-5 will be a doublet of doublets from

coupling to both H-4 and H-7.
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Furan Proton (H-2): The proton at the 2-position of the benzofuran ring is expected to show a

quartet splitting due to long-range coupling with the methyl protons at the 3-position.

Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet, typically

around 3.8-3.9 ppm. The methyl protons at the 3-position will appear as a doublet due to

coupling with the H-2 proton.

Diagram 1: Molecular Structure and Proton Numbering of 6-Methoxy-3-methylbenzofuran
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.mdpi.com/1422-0067/26/12/5493
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3121644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

